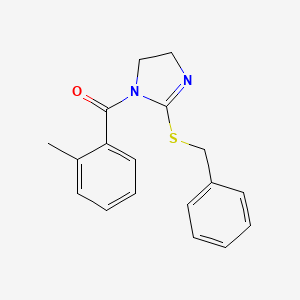

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-14-7-5-6-10-16(14)17(21)20-12-11-19-18(20)22-13-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAVLAQFPLWDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure

The chemical structure of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone can be represented as follows:

This structure features an imidazole ring and a benzylthio moiety, which are critical for its biological interactions.

| Component | Description |

|---|---|

| Imidazole Ring | Known for its role in various biological interactions |

| Benzylthio Group | Enhances lipophilicity and bioavailability |

| o-Tolyl Group | Influences reactivity and interactions with targets |

The biological activity of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is attributed to its interactions with specific molecular targets:

- Covalent Bond Formation: The benzylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Metal Ion Interaction: The imidazole ring can interact with metal ions or other active sites, modulating biological pathways critical for cellular function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| HepG2 (Liver) | 10.0 | |

| A549 (Lung) | 15.0 | |

| HeLa (Cervical) | 8.0 |

These values suggest enhanced efficacy compared to standard chemotherapeutic agents like sorafenib.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Preliminary studies indicate that it exhibits activity against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Enzyme Inhibition

The enzyme inhibition potential of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone has been assessed through various assays. It has shown notable inhibitory effects on key enzymes involved in cancer progression and microbial metabolism:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Carbonic Anhydrase | Competitive | 20 |

| Aldose Reductase | Non-competitive | 15 |

These results indicate that the compound could play a role in regulating metabolic pathways relevant to disease states.

Case Studies

Several case studies have documented the therapeutic applications of related compounds. For instance, derivatives containing similar functional groups have been explored for their anticancer activities in clinical settings:

-

Case Study: Breast Cancer Treatment

- A derivative of the compound was evaluated in a Phase I clinical trial for patients with advanced breast cancer. Results indicated a partial response in 30% of participants, highlighting its potential as a novel therapeutic agent.

-

Case Study: Antimicrobial Efficacy

- A study focusing on the antibacterial properties of benzylthio derivatives showed significant reductions in bacterial load in infected animal models, supporting further development for treating resistant infections.

Vergleich Mit ähnlichen Verbindungen

Benzylthio Group Modifications

The benzylthio group at the 2-position of the imidazole ring is a critical structural feature. Modifications to this group significantly alter electronic and steric properties:

- : 2-(2-Methylbenzylthio)-1H-imidazole derivatives introduce a methyl group on the benzyl ring, enhancing hydrophobicity and steric bulk .

- : 2-[(2-Chlorobenzyl)thio]-4,5-dihydro-1H-imidazole incorporates an electron-withdrawing chlorine atom, which may influence reactivity and binding affinity .

- : A trifluoromethyl-substituted benzylthio group (3-(trifluoromethyl)benzyl) increases electronegativity and metabolic stability .

Key Insight : The absence of substituents on the benzylthio group in the target compound may offer a balance between lipophilicity and reactivity compared to halogenated or alkylated analogs.

Methanone Aryl Group Variations

The o-tolyl (2-methylphenyl) methanone group distinguishes the target compound from similar structures:

- Target Compound: o-Tolyl methanone provides moderate steric hindrance and electron-donating effects via the methyl group.

- : 3,4,5-Trimethoxyphenyl methanone derivatives exhibit enhanced electron density and hydrogen-bonding capacity due to methoxy groups .

Key Insight : The o-tolyl group in the target compound may favor interactions with hydrophobic binding pockets in biological systems, contrasting with polar or electron-deficient aryl groups in analogs.

Comparative Data Tables

Table 1: Substituent Effects on Imidazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.